molecular formula C22H32N6O2S B11251108 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B11251108
M. Wt: 444.6 g/mol
InChI Key: FGLYZJUTNJOLTL-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and ethylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactions. The key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as 2,4-diaminopyrimidine and suitable aldehydes or ketones.

    Substitution Reactions: The introduction of piperazine and ethylbenzenesulfonyl groups can be carried out through nucleophilic substitution reactions. Common reagents include piperazine derivatives and ethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may find applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H32N6O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C22H32N6O2S/c1-4-19-5-7-20(8-6-19)31(29,30)28-15-13-27(14-16-28)22-23-18(2)17-21(24-22)26-11-9-25(3)10-12-26/h5-8,17H,4,9-16H2,1-3H3

InChI Key

FGLYZJUTNJOLTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C

Origin of Product

United States

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